3-Methoxy-1,2,4,5-tetramethylbenzene

Übersicht

Beschreibung

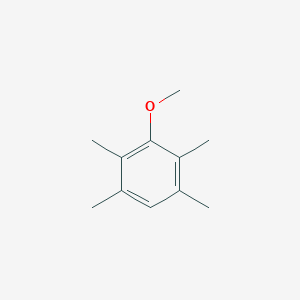

3-Methoxy-1,2,4,5-tetramethylbenzene is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

Chemical Structure : Durene has the molecular formula and is characterized by its high melting point (79.2 °C) and sweet odor. It is produced through methylation processes involving other aromatic compounds such as pseudocumene and p-xylene.

Production Methods :

- Methylation of Aromatic Compounds : Durene can be synthesized from other methylated benzenes through reactions with methyl chloride in the presence of catalysts like aluminum trichloride.

- Coal Tar Component : It is also a byproduct in the production of gasoline from methanol via the Methanol-to-Gasoline (MTG) process.

Material Science

Durene is primarily used as a precursor for producing pyromellitic dianhydride (PMDA) , which is essential in manufacturing polyimide resins. These resins are known for their excellent thermal stability and electrical insulation properties, making them suitable for aerospace and electronic applications.

| Application | Material | Properties |

|---|---|---|

| PMDA Production | Polyimide | High temperature resistance, electrical insulation |

| Curing Agents | Alkyd Resins | Enhanced durability |

Environmental Monitoring

Research has indicated that durene can undergo degradation when exposed to hydroxyl radicals (OH), which is significant for understanding its environmental impact and potential ecological risks. Studies have focused on its degradation kinetics and mechanisms, contributing to air quality assessments.

Analytical Chemistry

Durene serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its well-defined chemical shifts. This application is crucial for ensuring the accuracy of quantitative analyses in various chemical measurements.

| Analytical Method | Role of Durene |

|---|---|

| NMR Spectroscopy | Internal standard for calibration |

Biological Studies

In gas chromatography-mass spectrometry (GC-MS), durene has been utilized for metabolomic studies to identify pheromones in animal behavior research. This highlights its applicability in complex biological analyses.

Case Study 1: Low-Temperature Curing of Liquid Polybutadiene

A study demonstrated that durene enhances the curing process of liquid polybutadiene at low temperatures when used with nitrile oxide. This application illustrates durene's role as an effective solvent in polymer synthesis, leading to materials with improved performance characteristics (Li & Wang, 2022).

Case Study 2: Microbial Degradation Pathways

Research on the microbial degradation of aromatic hydrocarbons has provided insights into durene's biodegradation pathways. These findings are critical for developing environmental remediation techniques aimed at reducing pollution from dense non-aqueous phase liquids (DNAPLs) (Van Leeuwen et al., 2020).

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

Durene’s methyl groups activate the aromatic ring toward electrophilic substitution. Key reactions include:

Halogenation

-

Reacts with halogens (Cl₂, Br₂) under mild acidic conditions, favoring substitution at the remaining unsubstituted positions.

-

Example: Bromination yields 1-bromo-2,4,5-trimethylbenzene .

Nitration

-

Nitration with mixed HNO₃/H₂SO₄ produces 1-nitro-2,4,5-trimethylbenzene , a precursor to duroquinone .

-

Reaction kinetics correlate with methyl group count (Table 1) .

Table 1: Relative Reactivity of Methyl-Substituted Benzenes in Nitration

| Compound | log k<sub>rel</sub> (vs benzene) |

|---|---|

| Benzene | 0.00 |

| 1,2,4,5-Tetramethylbenzene | 3.34 |

| 1,3,5-Trimethylbenzene | 2.98 |

| Data from |

Oxidation Reactions

Durene is readily oxidized due to its electron-rich aromatic system:

-

Oxidation to Pyromellitic Dianhydride : Catalyzed by V₂O₅ at 300–400°C, yielding pyromellitic dianhydride (PMDA), a critical monomer for polyimide resins .

-

Electrochemical Oxidation : Shows E<sub>1/2</sub> = 2.03 V vs NHE, indicating moderate oxidative stability .

Thermal Decomposition

Under pyrolysis conditions (600–1000°C), durene decomposes to form:

-

Benzene derivatives (e.g., 2-ethyl-1,4-dimethylbenzene).

-

Ester byproducts (e.g., dimethyl succinate) via radical recombination .

Mechanistic Pathway :

Environmental and Biological Reactivity

Eigenschaften

CAS-Nummer |

14337-37-2 |

|---|---|

Molekularformel |

C11H16O |

Molekulargewicht |

164.24 g/mol |

IUPAC-Name |

3-methoxy-1,2,4,5-tetramethylbenzene |

InChI |

InChI=1S/C11H16O/c1-7-6-8(2)10(4)11(12-5)9(7)3/h6H,1-5H3 |

InChI-Schlüssel |

VEVHOGLUQUBJBW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)OC)C)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1C)OC)C)C |

Key on ui other cas no. |

14337-37-2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.